molecular formula C14H6F3NO B8323263 5-(3,5-Difluorobenzoyl)-2-fluorobenzonitrile

5-(3,5-Difluorobenzoyl)-2-fluorobenzonitrile

Cat. No.: B8323263
M. Wt: 261.20 g/mol
InChI Key: VRYIPGQDXXUYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Difluorobenzoyl)-2-fluorobenzonitrile is a useful research compound. Its molecular formula is C14H6F3NO and its molecular weight is 261.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H6F3NO

Molecular Weight

261.20 g/mol

IUPAC Name

5-(3,5-difluorobenzoyl)-2-fluorobenzonitrile

InChI

InChI=1S/C14H6F3NO/c15-11-4-9(5-12(16)6-11)14(19)8-1-2-13(17)10(3-8)7-18/h1-6H

InChI Key

VRYIPGQDXXUYAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)F)F)C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-[(3,5-Difluoro-phenyl)-hydroxy-methyl]-2-fluoro-benzonitrile (2.68 g, 10.2 mmol), 4-methylmorpholine N-oxide monohydrate (2.02 g, 15 mmol) and tetrapropylammonium perruthenate (35 mg, 0.1 mmol) in dry dichloromethane (50 mL) was stirred at room temperature for 2 hours. The reaction mixture was evaporated and the residue redissolved in ethyl acetate. The organic phase was washed with 10% sodium bisulphite and saturated ammonium chloride, dried and evaporated. Purification of the crude by chromatography over silica gel (EtOAc/hexane) afforded 2.05 g of the title compound (77% yield).
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Yield
77%

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